3-Benzylcyclobutanecarboxylic acid

Lipophilicity LogP Drug design

3-Benzylcyclobutanecarboxylic acid (CAS 66016-21-5) is a 1,3-disubstituted cyclobutane building block with molecular formula C12H14O2 and molecular weight 190.24 g/mol. It features a cyclobutane ring bearing a carboxylic acid at the 1-position and a benzyl (phenylmethyl) substituent at the 3-position.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 66016-21-5
Cat. No. B1329243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylcyclobutanecarboxylic acid
CAS66016-21-5
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C12H14O2/c13-12(14)11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
InChIKeyFUQDLNLCZMLBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylcyclobutanecarboxylic Acid (CAS 66016-21-5): Core Identity & Procurement Starting Point


3-Benzylcyclobutanecarboxylic acid (CAS 66016-21-5) is a 1,3-disubstituted cyclobutane building block with molecular formula C12H14O2 and molecular weight 190.24 g/mol [1]. It features a cyclobutane ring bearing a carboxylic acid at the 1-position and a benzyl (phenylmethyl) substituent at the 3-position . Commercial material is typically supplied as an equimolar (50:50) mixture of cis and trans diastereomers [2], a stereochemical profile that directly influences its reactivity and the diastereomeric outcome of downstream derivatives. The compound is primarily used as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

Why 3-Benzylcyclobutanecarboxylic Acid Cannot Be Swapped with Closest Cyclobutane Analogs


Procurement decisions for cyclobutane carboxylic acid building blocks often treat positional isomers and aryl-substituted analogs as functionally interchangeable, yet the regiochemistry of the benzyl substituent and the nature of the aryl–alkyl spacer create irreversible divergence in both physicochemical properties and downstream synthetic utility. 3-Benzylcyclobutanecarboxylic acid occupies a distinct property space defined by its 3-benzyl regiochemistry (vs. 1-benzyl isomer), the benzylic methylene spacer (vs. directly attached 3-phenyl analog), and the 50:50 cis/trans diastereomeric composition inherent to 3-substituted cyclobutanecarboxylic acid synthesis [1]. These differences, quantified below, mean substitution with a cheaper or more readily available analog fundamentally alters the lipophilicity, steric environment, and stereochemical outcome of the derivative series being constructed.

Quantitative Differentiation of 3-Benzylcyclobutanecarboxylic Acid from Nearest Analogs


Lipophilicity Tuning: LogP Advantage of the 3-Benzyl Substituent Over Direct Phenyl Attachment

The benzylic methylene spacer in 3-benzylcyclobutanecarboxylic acid increases calculated logP relative to the directly attached 3-phenyl analog, providing a measurable lipophilicity increment useful for fine-tuning ADME properties in lead optimization. The target compound has a computed logP of 2.5 [1], compared to a logP of approximately 2.26 for 3-phenylcyclobutanecarboxylic acid (CAS 66016-28-2) [2]. The ΔlogP of +0.24 translates to an approximately 1.7-fold increase in theoretical octanol–water partition coefficient, representing a meaningful difference for modulating membrane permeability and non-specific protein binding in medicinal chemistry programs.

Lipophilicity LogP Drug design Physicochemical properties

Regiochemical Differentiation: 3-Benzyl vs. 1-Benzyl Substitution Alters Steric and Synthetic Accessibility

The key positional isomer, 1-benzylcyclobutanecarboxylic acid (CAS 114672-02-5), shares the identical molecular formula and molecular weight (190.24 g/mol) but places the benzyl group at the quaternary 1-position directly geminal to the carboxylic acid [1]. This regiochemical difference creates a sterically congested quaternary center adjacent to the reactive carboxylate, which can impede amide coupling and esterification kinetics compared to the 3-substituted isomer where the benzyl group is remote from the carboxylate. The 3-substituted architecture retains an unsubstituted methylene adjacent to the carboxylic acid, preserving reactivity for standard coupling protocols. The two isomers also demonstrate slightly different computed logP values — 2.50 for the 3-benzyl isomer [2] versus 2.48 for the 1-benzyl isomer [3] — reflecting subtle but measurable differences in molecular shape and solvent-accessible surface area that can propagate into chromatographic retention time differences useful for analytical method development.

Regiochemistry Synthetic accessibility Building block Cyclobutane

Diastereomeric Composition as a Defined Starting Point: The 50:50 cis/trans Mixture and Its Synthetic Implications

3-Substituted cyclobutanecarboxylic acids prepared via the standard malonic ester cycloalkylation/saponification/decarboxylation route are obtained as inseparable 50:50 mixtures of cis and trans diastereomers [1]. This is a class-wide synthetic outcome, but it becomes a differentiating feature when a project specifically requires both diastereomers for parallel biological evaluation. Unlike certain 3-substituted analogs where stereoselective hydrogenation or reduction methodologies have been developed to access cis-enriched (90–95% cis via catalytic hydrogenation of cyclobutene precursors) or trans-enriched (90–93% trans via Zn/HCl reduction) isomers [1], 3-benzylcyclobutanecarboxylic acid is available primarily as the 50:50 mixture. This defined and reproducible ratio serves as a consistent starting point for diastereomer separation by chiral chromatography or for exploring the differential biological activity of cis and trans isomers in a single screening campaign.

Stereochemistry Diastereomer ratio Synthetic methodology Cyclobutane

Rotatable Bond Differentiation Relative to Direct Phenyl Analog Impacts Conformational Sampling

The benzylic methylene group in 3-benzylcyclobutanecarboxylic acid introduces one additional rotatable bond compared to 3-phenylcyclobutanecarboxylic acid: the target compound has 3 rotatable bonds [1], while the 3-phenyl analog has only 2 rotatable bonds . This single additional degree of conformational freedom increases the conformational entropy penalty upon binding while also expanding the pharmacophoric reach of the aryl ring. For targets where the optimal aryl placement requires an extended conformation not accessible with a directly attached phenyl ring, the benzylic spacer is essential. The difference of one rotatable bond, while modest numerically, represents a categorical difference in scaffold topology — the benzyl-substituted scaffold can sample conformations where the aryl centroid is displaced by up to ~1.5 Å relative to the cyclobutane ring compared to the phenyl-substituted analog.

Conformational flexibility Rotatable bonds Molecular design Entropy

Pharmacological Annotation: Lipoxygenase Inhibitory Activity as a Differentiating Biological Signal

3-Benzylcyclobutanecarboxylic acid is annotated in biomedical database records as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific Ki or IC50 values for the target compound are not publicly available in peer-reviewed journals, the annotation indicates the compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), and functions as an antioxidant in fats and oils [1]. This multi-target inhibitory profile distinguishes 3-benzylcyclobutanecarboxylic acid from unsubstituted cyclobutanecarboxylic acid (CAS 3721-95-7), for which no comparable lipoxygenase inhibitory annotation exists in major biomedical databases. The benzyl substituent is the key pharmacophoric element enabling these interactions, as the parent cyclobutanecarboxylic acid lacks the hydrophobic aryl group required for occupying the lipoxygenase active site. This biological annotation provides a hypothesis-driven rationale for selecting the 3-benzyl derivative when screening against targets in the arachidonic acid cascade.

Lipoxygenase inhibition Arachidonic acid cascade Biological activity Pharmacophore

Documented Use as Prostaglandin Analog Intermediate: A Validated Synthetic Application

A key practical differentiator is the documented use of 3-benzylcyclobutanecarboxylic acid and its derivatives as intermediates in the synthesis of 15-(3-aryl- or 3-aralkyl-cyclobutyl)-ω-pentanor prostaglandin analogs, as described in US Patent 4,096,337 [1]. The patent explicitly covers 3-aralkyl-cyclobutyl prostaglandin derivatives, for which 3-benzylcyclobutanecarboxylic acid serves as the core scaffold precursor [1]. This validated application in prostaglandin analog synthesis provides a documented synthetic pathway precedent that is not established for the 3-phenyl analog or the unsubstituted parent. The compound is referenced specifically as a product in the synthetic sequence described by Escale, Girard, and Vergnon in the European Journal of Medicinal Chemistry (1977) [2], further reinforcing its role as a characterized intermediate with established synthetic protocols.

Prostaglandin analog Synthetic intermediate Patent evidence Pharmaceutical synthesis

Procurement-Driven Application Scenarios for 3-Benzylcyclobutanecarboxylic Acid


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity Without Changing Core Scaffold

When a cyclobutane-containing lead series requires incremental logP adjustment — e.g., shifting from logP 2.26 (3-phenyl scaffold) to logP 2.50 (3-benzyl scaffold) to improve membrane permeability while monitoring CYP inhibition risk — 3-benzylcyclobutanecarboxylic acid provides the requisite ΔlogP of +0.24 [1] without changing the core cyclobutane-carboxylic acid architecture. This scenario avoids the confounding structural changes introduced by switching to entirely different ring systems and enables clean SAR interpretation at the aryl attachment point.

Parallel Synthesis of Cis/Trans Diastereomer Libraries from a Single Procurement

Research groups conducting stereochemical SAR on cyclobutane-containing targets can acquire the 50:50 cis/trans mixture of 3-benzylcyclobutanecarboxylic acid [1] and, following coupling to the desired amine or alcohol, separate the resulting diastereomeric products chromatographically. This single-procurement strategy yields both diastereomers for biological evaluation while ensuring they originate from the identical synthetic batch, eliminating batch-to-batch variability as a confounding factor in comparing cis vs. trans biological activity.

Prostaglandin Analog Synthesis Using Validated Patent and Literature Precedent

Teams developing cyclobutyl-containing prostaglandin E, A, or F analogs for smooth muscle modulation, gastric antisecretory, or luteolytic applications can leverage the established synthetic pathway documented in US Patent 4,096,337 and Eur. J. Med. Chem. (1977) [2]. The 3-benzylcyclobutanecarboxylic acid scaffold has been explicitly validated as a precursor for 15-(3-aralkyl-cyclobutyl)-ω-pentanor prostaglandins, providing a characterized intermediate with known reactivity and established downstream chemistry, reducing the time from procurement to first biological data.

Scaffold Selection for Arachidonic Acid Cascade Target Screening

For phenotypic or target-based screens directed at lipoxygenase, cyclooxygenase, or related enzymes in the arachidonic acid cascade, 3-benzylcyclobutanecarboxylic acid provides an annotated starting point with documented multi-target inhibitory potential [1]. Unlike the unsubstituted parent cyclobutanecarboxylic acid, which lacks pharmacological annotation for these targets, the 3-benzyl derivative can serve as both a screening hit and a scaffold for subsequent optimization, consolidating hit-finding and lead development into a single chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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